molecular formula C18H16O2SSe B14530944 Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate CAS No. 62688-14-6

Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B14530944
CAS No.: 62688-14-6
M. Wt: 375.4 g/mol
InChI Key: POJZWNXDXVUQSG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoselenophene moiety, which is a selenium-containing heterocycle, making it unique due to the presence of selenium in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of benzoselenophene derivatives with ethyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: The corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the benzoselenophene ring.

Scientific Research Applications

Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cells . This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a benzoselenophene ring and a sulfanyl group

Properties

CAS No.

62688-14-6

Molecular Formula

C18H16O2SSe

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-(1-benzoselenophen-2-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C18H16O2SSe/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3

InChI Key

POJZWNXDXVUQSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3[Se]2

Origin of Product

United States

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